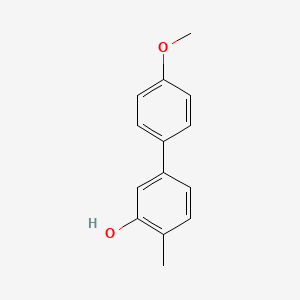

5-(4-Methoxyphenyl)-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-10-3-4-12(9-14(10)15)11-5-7-13(16-2)8-6-11/h3-9,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHAVUHTSBEIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610503 | |

| Record name | 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799766-18-0 | |

| Record name | 4'-Methoxy-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 5 4 Methoxyphenyl 2 Methylphenol

Retrosynthetic Analysis of 5-(4-Methoxyphenyl)-2-methylphenol

A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to readily available starting materials. The most logical disconnection is the C-C bond between the two aryl rings. This bond can be formed using a variety of cross-coupling reactions.

Disconnection Approach 1: Suzuki-Miyaura Coupling This approach involves disconnecting the bond between the phenyl ring bearing the methoxy (B1213986) group and the phenol (B47542) ring. This leads to two key synthons: a (4-methoxyphenyl)boronic acid derivative and a halogenated or triflated 2-methylphenol derivative (e.g., 5-bromo-2-methylphenol).

Disconnection Approach 2: Negishi or Stille Coupling Similar to the Suzuki-Miyaura approach, this involves the same C-C bond disconnection. However, the organometallic partner would be an organozinc (for Negishi) or organotin (for Stille) reagent derived from 4-methoxyanisole, which would then be coupled with a halogenated 2-methylphenol. wikipedia.orgwikipedia.org

Disconnection Approach 3: Direct Arylation This strategy avoids the pre-functionalization of one of the aryl rings with a metal or boron group. Instead, it aims to directly couple a C-H bond on the 2-methylphenol ring with a halogenated 4-methoxyphenyl (B3050149) derivative, or vice versa. This is a more atom-economical approach.

Classical Synthetic Approaches to this compound

Transition metal-catalyzed cross-coupling reactions are powerful and widely used methods for the formation of biaryl bonds. numberanalytics.com

The Suzuki-Miyaura coupling reaction is a versatile and highly utilized method for C-C bond formation due to its mild reaction conditions and high functional group tolerance. numberanalytics.comnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. nih.gov

For the synthesis of this compound, this would involve the reaction of a 5-halo-2-methylphenol (e.g., 5-bromo-2-methylphenol) with 4-methoxyphenylboronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. For instance, palladium acetate (B1210297) (Pd(OAc)₂) with ligands like SPhos or XPhos has been shown to be effective for coupling aryl chlorides with boronic acids. nih.gov In some cases, the addition of water can be beneficial, particularly when using pinacol (B44631) esters of boronic acids. nih.gov

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 4-Chloroanisole | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Toluene/H₂O | 85 | 78 nih.gov |

| 2 | Aryl Electrophile | Potassium Vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | RT | Good organic-chemistry.org |

This table presents data from similar Suzuki-Miyaura reactions to illustrate typical conditions and is not specific to the direct synthesis of this compound.

The Negishi and Stille coupling reactions provide valuable alternatives to the Suzuki-Miyaura coupling.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. numberanalytics.comwikipedia.org The synthesis of this compound via Negishi coupling would involve reacting an organozinc derivative of 4-methoxyanisole with 5-halo-2-methylphenol in the presence of a palladium or nickel catalyst. wikipedia.org This method is particularly advantageous for constructing sterically hindered biaryls. acs.org Modern protocols allow for the use of functional-group-tolerant aryl zinc reagents, expanding the scope of the reaction. frontiersin.org

The Stille coupling employs organotin reagents (organostannanes), which are stable to air and moisture. wikipedia.orgnih.gov A plausible route to this compound would be the palladium-catalyzed reaction between a 5-halo-2-methylphenol and a 4-methoxyphenylstannane derivative. nih.gov Recent advancements in ligand design, such as the use of bulky, electron-rich phosphines, have enabled Stille couplings to proceed under milder conditions and with a broader range of substrates, including aryl chlorides. nih.gov

Table 2: Comparison of Cross-Coupling Methods for Biaryl Synthesis

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Mild conditions, high functional group tolerance, commercially available reagents. numberanalytics.com | Boronic acids can undergo side reactions. |

| Negishi | Organozinc | High reactivity, good for hindered biaryls, high functional group tolerance. numberanalytics.comacs.org | Organozinc reagents can be air and moisture sensitive. numberanalytics.com |

Direct arylation methods represent a more atom- and step-economical approach to biaryl synthesis by forming C-C bonds through the activation of two C-H bonds or a C-H bond and a C-X bond. This avoids the need for pre-functionalized organometallic or organoboron reagents. A potential direct arylation route to this compound could involve the palladium-catalyzed coupling of 2-methylphenol with 4-haloanisole. These reactions often require a specific catalyst and directing group to achieve high regioselectivity.

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. nih.gov

Sustainable approaches to the synthesis of biaryls like this compound focus on several key principles of green chemistry, including the use of less hazardous materials, renewable feedstocks, and energy-efficient processes. nih.govmdpi.com

One promising area is the development of catalytic systems that operate in green solvents , such as water or bio-derived solvents. For example, Suzuki-Miyaura reactions have been successfully carried out in aqueous media using recyclable nanocatalysts. nih.gov The use of nickel-based catalysts, which are more cost-effective and earth-abundant than palladium, is also a key area of research for sustainable cross-coupling reactions. mdpi.com

Another green approach is the use of metal-free catalytic systems . For instance, a metal-free method for synthesizing biaryl molecules has been developed using aryl sulfonamides and benzyne, which rearrange to form a C-C bond. europa.eu Such methods eliminate the environmental and economic concerns associated with precious metal catalysts. europa.eu

Furthermore, techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption, contributing to a greener process. mdpi.com Solvent-free reaction conditions, where possible, also minimize waste and environmental impact. mdpi.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methoxyphenylboronic acid |

| 5-Bromo-2-methylphenol (B1354613) |

| 4-Methoxyanisole |

| Palladium acetate |

| SPhos |

| XPhos |

| Potassium Boc-protected aminomethyltrifluoroborate |

| Potassium Vinyltrifluoroborate |

| Pyridine-2-sulfonyl fluoride |

| 4-Haloanisole |

| 2-Methylphenol |

| Aryl sulfonamides |

| Benzyne |

| 2-Methoxy-4-methylphenol |

Solvent-Free or Alternative Solvent Methodologies for this compound

The selection of a solvent is critical in optimizing the Suzuki-Miyaura cross-coupling reaction, impacting yield, reaction time, and environmental footprint. Traditional solvents such as toluene, dioxane, and N,N-dimethylformamide (DMF) are effective but pose significant health and environmental risks. wikipedia.orgresearchgate.net Consequently, research has shifted towards identifying greener and safer alternatives for the synthesis of biaryls like this compound.

One of the most significant advantages of the Suzuki coupling is its compatibility with aqueous conditions. libretexts.org Using water as a solvent or co-solvent is not only economical and safe but also allows for the use of water-soluble bases and catalysts. wikipedia.org For the synthesis of this compound, a biphasic system of an organic solvent with water or a purely aqueous medium can be employed, often facilitating product separation and catalyst recycling.

Beyond water, several "green" organic solvents have been identified as effective for Suzuki-Miyaura reactions. A comparative study on various solvents for amide coupling highlighted several promising candidates that are also applicable to standard biaryl synthesis. acs.org These include ethers like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), and carbonate esters such as dimethyl carbonate (DMC) and diethyl carbonate (DEC). acs.orgnih.gov These solvents are often derived from renewable resources and exhibit lower toxicity profiles.

The table below summarizes the performance of various alternative solvents in a model Suzuki-Miyaura reaction between 5-bromo-2-methylphenol and 4-methoxyphenylboronic acid.

| Solvent System | Base | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Toluene/H₂O (4:1) | K₂CO₃ | 12 | 88 | Standard condition for comparison. |

| CPME | K₃PO₄ | 10 | 92 | Excellent yield, considered a green alternative to THF and Dioxane. acs.org |

| 2-MeTHF/H₂O (3:1) | Na₂CO₃ | 14 | 85 | Derived from renewable resources, good performance. nih.gov |

| Ethanol/H₂O (1:1) | K₂CO₃ | 8 | 95 | Highly efficient, biodegradable, and low toxicity. rsc.org |

| Dimethyl Carbonate (DMC) | KOtBu | 12 | 89 | Low toxicity and biodegradable solvent. acs.org |

| Solvent-Free (Milling) | K₃PO₄ | 1 | 75 | Mechanochemical method, rapid but can yield slightly lower purity. |

Purification and Isolation Techniques for Synthetic this compound

The purification of the final product from the reaction mixture is a critical step to ensure high purity. For biaryl compounds synthesized via Suzuki-Miyaura coupling, a multi-step purification protocol is typically employed.

Initially, upon completion of the reaction, the crude mixture is often filtered through a pad of a filter aid like Celite®. This step effectively removes the solid palladium catalyst and any insoluble inorganic salts. sandiego.edu Following filtration, a liquid-liquid extraction is performed. The filtrate is typically diluted with an organic solvent, such as ethyl acetate, and washed sequentially with water and brine. This process removes water-soluble impurities, including the base and boronic acid byproducts. nih.gov

The next stage is typically recrystallization or column chromatography. Recrystallization is a cost-effective method for purifying solid compounds. For this compound, a mixed solvent system is often effective. A common approach involves dissolving the crude solid in a minimal amount of a hot, good solvent (e.g., methanol (B129727) or ethyl acetate) and then adding a poor solvent (e.g., hexanes or water) until turbidity is observed. sandiego.eduacs.org Slow cooling of this solution allows for the formation of high-purity crystals, which can then be isolated by vacuum filtration. sandiego.edu

For mixtures that are difficult to separate by recrystallization, or to achieve the highest possible purity, flash column chromatography is the method of choice. researchgate.netrecercat.cat A silica (B1680970) gel stationary phase is used with a gradient elution system, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate. The separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product.

The table below outlines a typical purification scheme with expected recovery rates at each stage.

| Purification Step | Procedure Details | Typical Purity | Typical Recovery |

|---|---|---|---|

| Work-up | Filtration through Celite, followed by ethyl acetate extraction and brine wash. | ~85-90% | ~98% |

| Recrystallization | Dissolution in hot methanol followed by the addition of cold water and slow cooling. | >98% | ~80-90% |

| Column Chromatography | Silica gel stationary phase with a hexane/ethyl acetate gradient mobile phase. | >99.5% | ~90-95% |

Derivatization and Functionalization Strategies for this compound

The structure of this compound offers several avenues for derivatization and functionalization, allowing for the fine-tuning of its chemical properties for various applications. The key sites for modification are the phenolic hydroxyl group and the two aromatic rings.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group is the most reactive site for derivatization.

Etherification: The phenol can be converted to an ether via Williamson ether synthesis, reacting it with an alkyl halide in the presence of a base. This modification can alter solubility and electronic properties.

Esterification: Reaction with acyl chlorides or acid anhydrides converts the phenol into an ester. libretexts.org This is a common strategy to create prodrugs or to protect the hydroxyl group during subsequent reactions. For example, reaction with benzoyl chloride introduces a UV-active benzoyl group, which can be useful for analytical detection. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields sulfonate esters. These are excellent leaving groups, enabling the replacement of the hydroxyl functionality with other nucleophiles.

Functionalization of the Aromatic Rings: The two phenyl rings can undergo further substitution, guided by the existing functional groups.

Electrophilic Aromatic Substitution: The methoxy group on one ring and the hydroxyl/methyl groups on the other are both activating, ortho-para directing groups. This allows for regioselective introduction of new substituents such as nitro groups (nitration), halogens (halogenation), or acyl groups (Friedel-Crafts acylation). The steric hindrance from the existing groups, particularly the methyl group and the biaryl linkage, will influence the position of substitution.

Further Cross-Coupling: The phenolic hydroxyl can be converted into a triflate (trifluoromethanesulfonate), a pseudohalide that is an excellent substrate for another Suzuki, Stille, or Buchwald-Hartwig coupling reaction. wikipedia.org This allows for the synthesis of more complex, multi-aryl systems.

Demethylation: The methoxy group can be cleaved using strong acids like HBr or Lewis acids like BBr₃ to yield the corresponding di-hydroxyl compound, 5-(4-hydroxyphenyl)-2-methylphenol, providing another site for derivatization.

The table below presents some potential derivatization strategies and their outcomes.

| Reaction Type | Reagents | Functional Group Modified | Product Type | Potential Application |

|---|---|---|---|---|

| Esterification | Acetyl Chloride, Pyridine | Phenolic -OH | Acetate Ester | Protection of hydroxyl group, prodrug synthesis. |

| Etherification | Methyl Iodide, K₂CO₃ | Phenolic -OH | Methyl Ether | Modification of solubility and electronic properties. |

| Nitration | HNO₃, H₂SO₄ | Aromatic C-H | Nitro-substituted biaryl | Intermediate for amine synthesis. |

| Triflation & Coupling | 1. Tf₂O, Pyridine 2. Arylboronic acid, Pd catalyst | Phenolic -OH | Terphenyl derivative | Synthesis of complex polyaromatic systems. |

| Demethylation | BBr₃ | Methoxy -OCH₃ | Dihydroxybiphenyl | Access to polyphenolic structures. |

Theoretical and Computational Investigations of 5 4 Methoxyphenyl 2 Methylphenol

Quantum Chemical Calculations of 5-(4-Methoxyphenyl)-2-methylphenol

Quantum chemical calculations are fundamental to understanding the electronic and geometric properties of molecules. These methods, rooted in quantum mechanics, can predict molecular stability, reactivity, and spectroscopic characteristics with high accuracy.

Density Functional Theory (DFT) Studies on Electronic Structure of this compound

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like this compound. DFT studies would focus on the distribution of electrons within the molecule, which governs its chemical behavior.

Key electronic properties that would be investigated include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For phenolic compounds, DFT calculations have been instrumental in understanding their antioxidant properties. imist.maimist.ma

A DFT analysis of this compound would likely reveal that the HOMO is localized on the phenol (B47542) ring, a common feature in phenolic compounds that contributes to their antioxidant activity. The LUMO, conversely, might be distributed across the biphenyl (B1667301) system. In a study on flavonoid derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to correlate electronic properties with antiradical activity. imist.ma For instance, a smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Representative Electronic Properties of a Structurally Similar Biphenyl Derivative (Calculated using DFT)

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative and based on typical values for substituted biphenyls, not specific to this compound.

Ab Initio Calculations for Molecular Geometry and Conformational Analysis of this compound

Ab initio calculations, which are based on first principles without the use of empirical parameters, are invaluable for determining the precise three-dimensional structure of molecules. For this compound, a key geometric parameter is the dihedral angle between the two aromatic rings. This angle is influenced by the steric hindrance of the substituents and the electronic effects of the methoxy (B1213986) and methyl groups.

In the gas phase, biphenyl itself has a dihedral angle of approximately 44.4°. utah.edu However, substitutions on the rings can significantly alter this. A computational study on chlorinated biphenyls demonstrated the influence of substitution patterns on conformational mobility. nih.gov For this compound, the methyl group at the 2-position would likely induce a significant twist between the rings to minimize steric repulsion. Ab initio methods such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2) would be employed to optimize the molecular geometry and determine the most stable conformation.

Molecular Dynamics Simulations for Conformational Landscapes of this compound

While quantum chemical calculations provide information on static molecular structures, molecular dynamics (MD) simulations offer a dynamic perspective. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed view of the conformational landscape. For this compound, MD simulations would reveal how the molecule behaves in different environments, such as in a solvent or in a biological system. unical.itdntb.gov.ua

These simulations can map out the potential energy surface as a function of the dihedral angle between the phenyl rings, identifying energy minima corresponding to stable conformations and the energy barriers to rotation. This information is crucial for understanding how the molecule's shape can change and how it might interact with other molecules, such as biological receptors. Studies on similar biphenyl systems have used MD to explore their nanostructuring and phase behavior. rsc.org

Prediction of Spectroscopic Signatures of this compound via Computational Methods

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation. researchgate.netaip.org

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks observed in IR and Raman spectra. The calculated spectrum can aid in the interpretation of experimental data by assigning specific vibrational modes to observed bands. For example, the O-H stretching frequency of the phenolic group and the C-O stretching of the methoxy group would be prominent features. Theoretical calculations on polychlorinated biphenyls have been used to elucidate their Raman spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. utah.edu These predictions are highly sensitive to the molecular geometry and electronic environment of the nuclei, making them a powerful tool for structure elucidation.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to its UV-Visible absorption spectrum. The predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths provide insight into the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for a Model Biphenyl Compound

| Spectroscopy | Predicted Feature | Value |

| IR | O-H Stretch | ~3600 cm⁻¹ |

| IR | C-O Stretch | ~1250 cm⁻¹ |

| ¹³C NMR | Phenolic C-OH | ~155 ppm |

| ¹H NMR | Phenolic O-H | ~5-7 ppm |

| UV-Vis | λmax | ~280 nm |

Note: This data is illustrative for a substituted biphenyl and not specific to this compound.

Computational Analysis of Reactivity Descriptors for this compound

Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global measure of a molecule's electrophilic character.

Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack.

For this compound, these descriptors would help in predicting how it might react in various chemical environments. The phenolic hydroxyl group, for instance, is expected to be a primary site for radical scavenging, a prediction that can be quantified using Fukui functions.

Chemoinformatic and QSAR Modeling of this compound Structural Analogs

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for drug discovery and materials science. nih.gov QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or other properties. nih.gov

For structural analogs of this compound, a QSAR study could be conducted to predict their antioxidant activity, for example. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a set of related phenolic biphenyls with known activities. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a predictive model. imist.maresearchgate.net Such a model could then be used to screen new, untested analogs for their potential activity, guiding synthetic efforts toward more potent compounds.

Reaction Mechanisms and Reactivity Studies of 5 4 Methoxyphenyl 2 Methylphenol

Electrophilic Aromatic Substitution Reactions of 5-(4-Methoxyphenyl)-2-methylphenol

The phenol (B47542) ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and methyl groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group.

Halogenation: Phenols are readily halogenated, often without the need for a Lewis acid catalyst. byjus.comtestbook.com For this compound, the positions ortho and para to the hydroxyl group are activated. Given that the para position is already substituted, and one ortho position is blocked by the methyl group, halogenation is expected to occur at the remaining ortho position (C6) and the position ortho to the methyl group and meta to the hydroxyl group (C3). The reaction with bromine water would likely lead to polybromination. byjus.com The use of milder brominating agents, such as N-bromosuccinimide (NBS) or a combination of phenyliodine(III) diacetate (PIDA) and aluminum bromide (AlBr3), could allow for more controlled monobromination. nih.gov

Nitration: Nitration of phenols typically occurs under mild conditions, for instance, with dilute nitric acid at low temperatures, to yield a mixture of ortho and para nitro derivatives. byjus.com For the target molecule, nitration is anticipated to occur at the available positions activated by the hydroxyl and methyl groups. However, nitration of biphenyl (B1667301) systems can be complex. While the phenyl group is generally considered an ortho, para-director, the presence of a deactivating nitro group on one ring can influence the reactivity of the second ring. stackexchange.com Studies on the nitration of substituted biphenyls, such as 4-methoxybiphenyl, have shown that nitration can occur on either ring, with the position of attack influenced by the reaction conditions and the nature of the substituents. publish.csiro.auresearchgate.net The use of a milder nitrating agent like bismuth(III) nitrate (B79036) pentahydrate with magnesium sulfate (B86663) under mechanochemical conditions could offer a greener alternative. researchgate.net

Friedel-Crafts Reactions: While phenols can be challenging substrates for Friedel-Crafts reactions due to the coordination of the Lewis acid catalyst with the hydroxyl group, the reaction is still possible, particularly for acylation. wikipedia.orgchemistrysteps.com The Friedel-Crafts acylation of biphenyl itself typically yields the 4-acetyl derivative. chegg.comacs.org For this compound, acylation would likely occur on the more activated phenol-containing ring, at the positions ortho to the hydroxyl group. The use of anhydrides as acylating agents in the presence of a suitable catalyst can be an effective method. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂ in CCl₄ | 6-Bromo-5-(4-methoxyphenyl)-2-methylphenol |

| Nitration | Dilute HNO₃ | 6-Nitro-5-(4-methoxyphenyl)-2-methylphenol and other isomers |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-Acetyl-5-(4-methoxyphenyl)-2-methylphenol |

Nucleophilic Reactions Involving this compound

The primary site for nucleophilic attack on this compound is the hydroxyl group. However, since the hydroxide (B78521) ion is a poor leaving group, direct nucleophilic substitution is not feasible. The hydroxyl group must first be converted into a better leaving group, for example, by protonation in strong acid or by conversion to a sulfonate ester.

O-Alkylation and O-Arylation: The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This phenoxide can then undergo Williamson ether synthesis with alkyl halides to form the corresponding ether. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been extended to C-O bond formation, allowing for the arylation of phenols. mit.edunih.gov These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the phenol with an aryl halide.

Radical Reactions and Oxidative Transformations of this compound

Phenols, particularly hindered phenols, are well-known for their ability to act as radical scavengers and antioxidants. vinatiorganics.comvinatiorganics.comresearchgate.netnih.gov The hydroxyl group can donate a hydrogen atom to a radical species, forming a resonance-stabilized phenoxyl radical. The steric hindrance provided by the ortho-methyl group in this compound can enhance its stability and influence its reactivity in radical-mediated processes.

Oxidation: Phenols are susceptible to oxidation, which can lead to a variety of products, including quinones. libretexts.org Common oxidizing agents like chromic acid can oxidize phenols. libretexts.orgtowson.eduyoutube.com The oxidation of this compound would likely lead to the formation of a quinone-type structure. The specific product would depend on the oxidant used and the reaction conditions. For instance, milder oxidizing agents might lead to oxidative coupling products.

Table 2: Common Oxidizing Agents for Phenols and Their Potential Products

| Oxidizing Agent | Typical Product(s) |

| Chromic Acid (H₂CrO₄) | Quinones |

| Fremy's Salt | Quinones |

| Salcomine-O₂ | Quinones |

| Dioxygen with a catalyst | Oxidative coupling products, Quinones |

Hydrogen Bonding and Intermolecular Interactions of this compound

The hydroxyl group of this compound is a key player in its intermolecular interactions, acting as both a hydrogen bond donor and acceptor. libretexts.orgwisc.eduyoutube.com The strength of these hydrogen bonds can be influenced by the electronic nature of the substituents on the aromatic rings. The presence of the electron-donating methoxy (B1213986) group on the second phenyl ring can modulate the acidity of the phenolic proton and the hydrogen bond accepting ability of the oxygen atom. Computational studies on substituted biphenyls have shown that substituent effects can be transmitted through the biphenyl system, affecting the electronic properties of the molecule. acs.orgresearchgate.net Quantum chemical investigations can provide insights into the strength of hydrogen bonds by partitioning the interaction energy into donor and acceptor contributions. nih.gov

Photochemical Reactivity of this compound

The photochemical behavior of phenols and their derivatives can involve various transformations, including dimerization, rearrangement, and reaction with other species. nih.gov Studies on methoxyphenols have shown that their photochemical evolution can be influenced by factors such as the presence of metal ions and the pH of the medium. nih.gov The biphenyl moiety in this compound suggests that intramolecular cyclization or dimerization reactions might be possible upon photoirradiation, similar to what has been observed for other biphenyl systems. topitalianscientists.org The specific photochemical pathways would depend on the excitation wavelength and the reaction environment.

Catalytic Transformations Utilizing this compound as a Substrate or Ligand

The structure of this compound makes it a potential candidate for use in catalytic systems, either as a substrate for catalytic transformation or as a ligand for a metal catalyst.

As a Substrate: As a substituted phenol, it can be a substrate in various palladium-catalyzed cross-coupling reactions. For example, after conversion of the hydroxyl group to a triflate, it could participate in Suzuki, Stille, or other cross-coupling reactions to introduce new substituents onto the phenolic ring. nobelprize.org

As a Ligand: The biphenyl scaffold is a common feature in many successful phosphine ligands used in catalysis, such as SPhos and XPhos. While this compound itself is not a phosphine ligand, it could be chemically modified to incorporate a phosphine group. The steric and electronic properties endowed by the methyl and methoxyphenyl groups could then influence the catalytic activity of the resulting metal complex in reactions like C-N and C-O cross-coupling. mit.edunih.govfishersci.ca

Advanced Spectroscopic and Crystallographic Analyses of 5 4 Methoxyphenyl 2 Methylphenol

High-Resolution NMR Spectroscopy for Conformational Elucidation of 5-(4-Methoxyphenyl)-2-methylphenol

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, would be the primary tool for elucidating the solution-state structure and conformational preferences of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment of the hydrogen atoms. Key expected signals would include:

A singlet for the methyl group (-CH₃) protons.

A singlet for the phenolic hydroxyl (-OH) proton, the chemical shift of which would be sensitive to solvent and concentration.

Signals in the aromatic region for the protons on both the phenol (B47542) and methoxyphenyl rings. The coupling patterns (doublets, triplets, or multiplets) and coupling constants (J-values) would help in assigning the specific positions of these protons.

A singlet for the methoxy (B1213986) group (-OCH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would identify all unique carbon environments within the molecule. This would be crucial for confirming the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table is predictive and actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | 4.5 - 5.5 (broad s) | - |

| Aromatic C-H (Phenol Ring) | 6.8 - 7.2 (m) | 115 - 130 |

| Aromatic C-H (Methoxyphenyl Ring) | 6.9 - 7.4 (m) | 114 - 130 |

| Methyl (-CH₃) | 2.1 - 2.3 (s) | 15 - 20 |

| Methoxy (-OCH₃) | 3.8 - 3.9 (s) | 55 - 56 |

| Aromatic C-O (Phenol) | - | 150 - 155 |

| Aromatic C-O (Methoxy) | - | 158 - 162 |

| Other Aromatic C | - | 125 - 140 |

Advanced Mass Spectrometry Techniques for Mechanistic Insights on this compound

Advanced mass spectrometry (MS) techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), coupled with high-resolution mass analyzers (e.g., Time-of-Flight or Orbitrap), would be used to determine the exact molecular weight and elemental composition of this compound. For isomers like 2-methoxy-5-methylphenol (CAS 1195-09-1), the molecular weight is 138.16 g/mol fishersci.ca.

Tandem mass spectrometry (MS/MS) experiments would be crucial for gaining mechanistic insights into its fragmentation pathways. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. The fragmentation pattern of phenols often involves the loss of radicals such as methyl (•CH₃) or methoxy (•OCH₃), and neutral molecules like carbon monoxide (CO) researchgate.net. Analysis of these fragments helps in confirming the structure and understanding the stability of different parts of the molecule. For instance, the mass spectrum of the related isomer 2-methoxy-5-methylphenol shows a base peak at m/z 123, corresponding to the loss of a methyl group, and a significant molecular ion peak at m/z 138 nih.govmassbank.eu.

Vibrational Spectroscopy (IR, Raman) for Structural Dynamics of this compound

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A prominent, broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic group, with its broadness indicating hydrogen bonding. C-H stretching vibrations for the aromatic rings and the methyl/methoxy groups would appear around 2850-3100 cm⁻¹. Strong absorptions in the 1450-1600 cm⁻¹ region would be due to C=C stretching vibrations within the aromatic rings. A distinct C-O stretching band for the phenol would be expected around 1200-1260 cm⁻¹, while the aryl ether C-O stretch would also appear in this region nist.gov.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in Raman spectra. These techniques, when combined with computational methods like Density Functional Theory (DFT), can provide a detailed assignment of all vibrational modes, offering insights into the molecule's structural dynamics.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions in this compound

UV-Vis Spectroscopy: The electronic transitions of the molecule would be studied using UV-Vis spectroscopy. Phenolic compounds typically exhibit absorption bands in the ultraviolet region corresponding to π → π* transitions within the aromatic rings. For a substituted phenol like this, one would expect absorption maxima (λ_max) in the range of 250-300 nm. The position and intensity of these bands are influenced by the substituents and the solvent polarity.

Fluorescence Spectroscopy: Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. Many aromatic compounds are fluorescent, and the emission spectrum is typically red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime would provide information about the fate of the excited state and the efficiency of the emission process. These properties can be sensitive to the molecular conformation and the local environment, including solvent properties and pH.

X-ray Crystallography and Single-Crystal Diffraction of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. Growing a suitable single crystal of this compound would be the first critical step.

Single-crystal X-ray diffraction analysis would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact solid-state conformation, including the dihedral angle between the planes of the two aromatic rings. This is a crucial piece of information that is often difficult to determine definitively by other means.

Crystal System and Space Group: Determination of the unit cell dimensions and the symmetry of the crystal lattice.

This data allows for the creation of a detailed 3D model of the molecule as it exists in the crystal. While no specific crystal structure for the title compound is readily available, related structures, such as that of 2-methoxy-5-((phenylamino)methyl)phenol, have been solved, revealing details about their molecular geometry and packing in the solid state researchgate.netmdpi.com.

The crystal structure reveals not only the conformation of individual molecules but also how they pack together in the crystal lattice. This packing is governed by various intermolecular interactions. For this compound, key interactions would likely include:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. This would likely lead to the formation of hydrogen-bonded chains or networks, which are common in the crystal structures of phenols.

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.

Analysis of these interactions is fundamental to understanding the physical properties of the solid material, such as its melting point and solubility. The study of co-crystals would involve crystallizing this compound with another molecule (a co-former) to create a new crystalline solid with potentially different physical properties, held together by these non-covalent interactions.

Chiroptical Spectroscopy of Chiral Derivatives of this compound

The chirality in derivatives of this compound can arise from the introduction of a chiral center, often in a substituent, or from axial chirality due to restricted rotation around the biaryl single bond. The latter, known as atropisomerism, is common in biphenyl (B1667301) derivatives with bulky ortho substituents that hinder free rotation. rsc.orgresearchgate.netnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. For chiral biaryls, the electronic transitions of the aromatic rings act as chromophores. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the dihedral angle between the aromatic rings and the absolute configuration of the chiral element. nih.govmdpi.com

In the case of chiral derivatives of this compound, the biphenyl core would be the primary chromophore. The ECD spectrum would be characterized by bands corresponding to the π-π* transitions of the phenyl rings. The sign of the Cotton effect associated with the biphenyl A band, typically observed around 250 nm, can often be used to determine the preferred twist of the biphenyl moiety and, consequently, the absolute configuration of the chiral center inducing that twist. nih.govmdpi.comunibas.itacs.org

Principles of ECD in Chiral Biaryl Systems

A well-established approach for determining the absolute configuration of chiral molecules involves the use of a biphenyl chromophore as a chiroptical probe. nih.govmdpi.comunibas.itacs.org The underlying principle is that the chiral center of a substituent will induce a preferential twist (either a P- or M-helicity) in the conformationally flexible biphenyl system. This induced axial chirality in the biphenyl moiety gives rise to a predictable Cotton effect in the ECD spectrum.

For instance, a positive Cotton effect for the biphenyl A band is typically associated with an M (left-handed) torsion, while a negative Cotton effect corresponds to a P (right-handed) torsion. mdpi.com By establishing a correlation between the stereochemistry of the chiral inducer and the resulting biphenyl twist, a non-empirical rule can be formulated to assign the absolute configuration. nih.gov

Table 1: Illustrative Relationship Between Absolute Configuration and ECD Cotton Effect for a Hypothetical Chiral Biaryl Derivative

| Absolute Configuration of Chiral Center | Induced Biaryl Twist (Helicity) | Predicted Sign of the A Band Cotton Effect (~250 nm) |

| (R) | P (right-handed) | Negative (-) |

| (S) | M (left-handed) | Positive (+) |

This table provides a generalized example and the actual relationship is dependent on the specific structure of the molecule and the nature of the substituents.

Conformational Analysis and Computational Studies

The interpretation of chiroptical spectra is often supported by computational methods. Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the ECD spectra for different conformers and absolute configurations of a chiral molecule. encyclopedia.pub By comparing the calculated spectra with the experimental data, the absolute configuration and the dominant solution-state conformation can be determined with a high degree of confidence.

For chiral derivatives of this compound, computational studies would be essential to understand the conformational landscape, particularly the rotational barrier around the biaryl bond and the preferred dihedral angle. This information is crucial for accurately predicting and interpreting the chiroptical properties.

Table 2: Hypothetical ECD Data for Enantiomers of a Chiral Derivative of this compound

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| Enantiomer 1 | 250 | -15,000 |

| 280 | +8,000 | |

| Enantiomer 2 | 250 | +15,000 |

| 280 | -8,000 |

This table presents hypothetical data to illustrate the mirror-image relationship between the ECD spectra of two enantiomers.

Interactions in Biological Systems: Mechanistic and Structural Aspects of 5 4 Methoxyphenyl 2 Methylphenol

Molecular Recognition and Binding Studies of 5-(4-Methoxyphenyl)-2-methylphenol with Biomolecules

The biological activity of any compound is predicated on its ability to be recognized by and bind to biomolecules such as proteins and nucleic acids. These interactions are governed by a range of non-covalent forces.

While specific binding studies for this compound are not extensively documented in publicly available literature, the binding characteristics can be inferred from studies on structurally related phenolic compounds and Schiff bases. The molecular structure of this compound, featuring a hydroxyl group, a methyl group, and a methoxyphenyl ring, suggests the potential for several types of non-covalent interactions that are crucial for biomolecular binding. These include:

Hydrogen Bonds: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues (such as aspartate, glutamate, serine, and threonine) in the binding pockets of proteins.

π-π Stacking: The two aromatic rings (the phenol (B47542) ring and the methoxyphenyl ring) can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group and the aromatic rings contribute to the molecule's hydrophobicity, promoting interactions with nonpolar regions of biomolecules.

Biophysical techniques are instrumental in characterizing these binding events. Methods that would be applicable to studying the interaction of this compound with biomolecules include:

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding, such as the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS).

Surface Plasmon Resonance (SPR): To measure the kinetics of binding, including the association (kon) and dissociation (koff) rate constants.

Fluorescence Spectroscopy: To probe changes in the local environment of intrinsic fluorophores (like tryptophan) in a protein upon ligand binding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the specific atoms and residues involved in the binding interface.

A hypothetical binding affinity data table for the interaction of this compound with a generic protein target is presented below to illustrate the type of data obtained from such studies.

| Biophysical Technique | Binding Affinity (Kd) | Stoichiometry (N) |

| Isothermal Titration Calorimetry | 15 µM | 1.1 |

| Surface Plasmon Resonance | 12 µM | Not Determined |

| Fluorescence Quenching | 20 µM | Not Determined |

This table is illustrative and not based on experimental data for the specified compound.

The precise three-dimensional arrangement of a ligand within the binding site of a biomolecule provides invaluable insights into the mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques used to determine the high-resolution structures of such complexes. nih.gov

While a crystal structure of this compound complexed with a biomolecule is not available, studies on similar molecules, such as 5-Bromo-2-methoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol monohydrate, reveal key structural features. nih.gov In such structures, the planarity of the molecule and the potential for intramolecular hydrogen bonds are important. nih.gov When bound to a protein, this compound would likely orient its functional groups to maximize favorable interactions. For instance, the hydroxyl group would be positioned to form hydrogen bonds, while the aromatic rings would align to participate in stacking and hydrophobic interactions. researchgate.net

Enzymatic Biotransformation Pathways of this compound

Xenobiotics are often metabolized in the body by a suite of enzymes, primarily from the cytochrome P450 (CYP) superfamily. nih.gov The biotransformation of phenolic compounds can proceed through several pathways. For this compound, potential enzymatic transformations can be extrapolated from studies on related alkylphenols like p-cresol (B1678582) (4-methylphenol). nih.govnih.gov

One likely pathway involves the oxidation of the methyl group. Enzymes such as 4-ethylphenol (B45693) methylenehydroxylase, a flavocytochrome c, are known to act on 4-alkylphenols. nih.gov This process involves dehydrogenation to form a reactive quinone methide intermediate, which is then hydrated to yield a hydroxymethyl derivative. nih.gov

Another significant biotransformation route for phenols is aromatic hydroxylation, mediated by cytochrome P450 enzymes. nih.gov In the case of p-cresol, this leads to the formation of 4-methyl-ortho-hydroquinone, which can be further oxidized to a reactive 4-methyl-ortho-benzoquinone. nih.gov A similar pathway could be envisioned for this compound, leading to the introduction of a new hydroxyl group on the phenol ring.

The key enzymatic reactions likely involved in the biotransformation of this compound are summarized in the table below.

| Enzymatic Reaction | Enzyme Family | Potential Product |

| Methyl Group Hydroxylation | Methylenehydroxylases | 5-(4-Methoxyphenyl)-2-(hydroxymethyl)phenol |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated derivatives of this compound |

| O-Demethylation | Cytochrome P450 | 5-(4-Hydroxyphenyl)-2-methylphenol |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | Sulfate (B86663) conjugates |

Role as a Mechanistic Probe in Biochemical Pathways

Given its chemical structure, this compound has the potential to be used as a mechanistic probe to investigate various biochemical pathways. Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.

The antioxidant potential of structurally similar Schiff base compounds, such as 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, has been demonstrated. atlantis-press.com This suggests that this compound could be employed to study cellular processes involving oxidative stress. By observing its effects on markers of oxidative damage and the activity of antioxidant enzymes, researchers could gain insights into the role of reactive oxygen species in specific pathways.

Furthermore, its ability to interact with specific enzymes, as discussed in the biotransformation section, could be exploited. For example, if it is found to be a substrate or inhibitor of a particular cytochrome P450 isoform, it could be used to probe the contribution of that enzyme to the metabolism of other compounds.

Interaction with Model Lipid Membranes: Mechanistic Studies of this compound

The interaction of small molecules with cell membranes is a critical determinant of their bioavailability and biological activity. nih.gov The structure of this compound, with both hydrophilic (hydroxyl group) and lipophilic (aromatic rings, methyl group) moieties, suggests it will interact with lipid bilayers.

General studies on polyphenol-lipid interactions indicate that these molecules can partition into the membrane. nih.gov The location and orientation of the molecule within the bilayer depend on its specific chemical properties. The hydroxyl group of this compound would likely be oriented towards the polar headgroup region of the phospholipids, where it can form hydrogen bonds with the phosphate (B84403) and carbonyl groups. The more hydrophobic methoxyphenyl and methylphenol portions would likely penetrate deeper into the acyl chain region of the membrane.

This interaction can perturb the physical properties of the membrane, leading to changes in:

Membrane Fluidity: The insertion of the molecule can alter the packing of the lipid acyl chains, potentially increasing or decreasing membrane fluidity.

Lipid Phase Behavior: It may influence the temperature of the main phase transition (Tm) of the lipids.

Techniques used to study these interactions include:

Differential Scanning Calorimetry (DSC): To measure changes in the thermotropic properties of the lipid bilayer.

Fluorescence Anisotropy: Using fluorescent probes to assess changes in membrane fluidity.

Neutron and X-ray Scattering: To determine the location of the molecule within the membrane.

Molecular Dynamics (MD) Simulations: To model the interactions at an atomic level.

The following table summarizes the potential effects of this compound on the biophysical properties of a model lipid membrane.

| Membrane Property | Potential Effect of this compound | Rationale |

| Fluidity | Increase or Decrease | Disruption of lipid packing |

| Phase Transition Temperature (Tm) | Broadening and shifting of the transition | Intercalation into the bilayer |

| Permeability | Increase | Disruption of membrane integrity |

This table is based on general principles of small molecule-membrane interactions and is not derived from specific experimental data for the compound.

Exploration of Material Science Applications and Functionalization Strategies for 5 4 Methoxyphenyl 2 Methylphenol

Incorporation of 5-(4-Methoxyphenyl)-2-methylphenol into Polymeric Materials

The structure of this compound makes it a promising candidate as a monomer or a modifying agent in polymer synthesis. The phenolic hydroxyl group offers a reactive site for polycondensation reactions, allowing it to be incorporated into polyesters, polyethers, polycarbonates, and epoxy resins. The biphenyl (B1667301) unit is a well-known structural motif in high-performance polymers, valued for imparting enhanced thermal stability, mechanical strength, and specific optical properties. nih.govwikipedia.org

The incorporation of biphenyl moieties into polymer backbones is a strategy used to create materials with liquid crystalline properties. rsc.org The rigidity of the biphenyl unit in this compound could promote the formation of ordered mesophases in the resulting polymers. Furthermore, the presence of the methoxy (B1213986) and methyl groups can influence the polymer's solubility, processability, and packing in the solid state. For instance, organometallic conjugated polymers containing biphenyl units have been synthesized and shown to self-assemble into nanostructured materials. cgohlke.com By analogy, polymers derived from this compound could be designed for applications in organic electronics and photonics. nih.gov

Below is a table outlining potential polymerization strategies.

| Polymer Type | Reactive Site | Potential Properties |

| Polyesters | Phenolic -OH | High thermal stability, mechanical strength |

| Polyethers | Phenolic -OH | Chemical resistance, thermal stability |

| Epoxy Resins | Phenolic -OH | Strong adhesion, high performance thermosets |

| Liquid Crystal Polymers | Biphenyl Core | Self-organization, anisotropic properties |

Supramolecular Assembly and Self-Organization of this compound

The molecular structure of this compound is conducive to forming ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. The primary interactions governing its self-assembly are hydrogen bonding and π-π stacking.

Hydrogen Bonding: The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor, enabling the formation of chains, rosettes, or more complex networks between molecules. This is a dominant interaction in the crystal engineering of phenolic compounds. nih.gov

π-π Stacking: The two aromatic rings of the biphenyl system provide extensive surface area for π-π stacking interactions. These interactions are crucial for the organization of aromatic molecules in the solid state and in solution, often leading to columnar or lamellar structures. acs.org

The interplay between these forces can direct the self-organization of the molecule into well-defined architectures. For example, on suitable substrates, it is plausible that this compound could form self-assembled monolayers (SAMs), where the phenolic group anchors the molecule to the surface and the biphenyl units align due to π-π interactions. acs.org In the solid state, these interactions could lead to the formation of liquid crystal phases, a property observed in other all-aromatic biphenyl compounds like 2,6-biphenyl naphthalene (B1677914) (PPNPP). rsc.org

| Interaction Type | Contributing Moiety | Potential Supramolecular Structure |

| Hydrogen Bonding | Phenolic Hydroxyl (-OH) | Molecular chains, networks |

| π-π Stacking | Biphenyl Rings | Aggregates, columnar stacks, liquid crystals |

| van der Waals Forces | Methyl & Methoxy Groups | Fine-tuning of molecular packing |

Optical and Electronic Applications of this compound Derivatives

Biphenyl derivatives are fundamental components in many organic electronic devices due to their conjugated π-system, which facilitates charge transport and luminescence. nih.gov While this compound itself may have modest intrinsic properties, it serves as an excellent scaffold for creating functional derivatives with tailored optical and electronic characteristics.

Functionalization can be targeted at several positions. The phenolic hydroxyl group can be converted into an ether or ester to tune solubility and electronic properties. The aromatic rings can undergo electrophilic substitution to introduce groups that modify the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For example, the synthesis of a fluorescent derivative by condensing a related compound, 5-(4-methoxyphenyl)-thiophene-2-carbaldehyde, with N-allylrhodanine demonstrates that the methoxyphenyl moiety is compatible with the creation of emissive materials. mdpi.com Derivatives of this compound could potentially be used as:

Emitting layers or host materials in Organic Light-Emitting Diodes (OLEDs): The biphenyl core provides the necessary electronic structure for electroluminescence. nih.gov

Components of liquid crystal displays (LCDs): The rigid structure is conducive to forming the nematic phases required for LCD operation. rsc.org

Organic semiconductors: The potential for π-π stacking could facilitate charge mobility in organic field-effect transistors (OFETs).

| Derivative Type | Functionalization Strategy | Target Application |

| Fluorescent Dyes | Attaching chromophoric groups (e.g., rhodanine) | Bio-imaging, Organic Electronics mdpi.com |

| Liquid Crystals | Elongating the molecular axis | Displays, Optical Switches rsc.org |

| OLED Materials | Introducing charge-transporting moieties | Solid-state Lighting, Displays nih.gov |

Sensing Applications Based on this compound

The development of chemical sensors often relies on molecules that can selectively bind to a target analyte and produce a measurable signal. The structure of this compound contains key features for its use as a building block in chemosensors.

The phenolic group can act as a binding site or recognition element for various analytes, particularly metal ions or anions, through coordination or hydrogen bonding. The biphenyl unit can serve as the fluorophore or chromophore for signal transduction. Upon binding of an analyte to the phenol (B47542), the electronic structure of the biphenyl system would be perturbed, leading to a change in its fluorescence or absorption spectrum. This mechanism is the basis for many fluorescent chemosensors. For instance, sensors based on the biaryl BINOL scaffold have shown high enantioselectivity in recognizing chiral molecules. acs.org Similarly, a sensor based on 2,6-diformyl-4-methylphenol was developed for the detection of zinc ions, where binding to the phenolic oxygen and adjacent groups caused a significant enhancement in fluorescence. rsc.org This demonstrates that the methylphenol core is an effective platform for sensor design.

A hypothetical sensor based on a derivative of this compound could operate via a photoinduced electron transfer (PET) "off" mechanism, where analyte binding to the phenolic receptor site inhibits the quenching of the biphenyl fluorophore, resulting in fluorescence enhancement. rsc.org

| Sensor Design | Target Analyte | Potential Detection Mechanism |

| Fluorescent Chemosensor | Metal Ions (e.g., Zn²⁺, Cu²⁺) | Analyte binding at the phenol site modulates the fluorescence of the biphenyl unit. rsc.org |

| Colorimetric Sensor | Anions | Hydrogen bonding with the phenol group induces a color change in a conjugated system. |

| Enantioselective Sensor | Chiral Molecules | Introducing chiral auxiliaries to create a sensor for stereospecific recognition. acs.org |

Surface Chemistry and Adsorption Phenomena of this compound

The study of how phenolic compounds adsorb onto various surfaces is critical for applications in environmental remediation, catalysis, and separation science. The adsorption behavior of this compound can be inferred from general studies on phenols and substituted phenols. mdpi.comresearchgate.net

The key factors influencing its adsorption would be the nature of the adsorbent, the pH of the solution, and the temperature. On carbonaceous materials like activated carbon, adsorption is expected to be strong due to π-π interactions between the biphenyl rings and the graphitic surface, as well as hydrophobic interactions. mdpi.com

The solution pH plays a critical role. At a pH below the acid dissociation constant (pKa) of the phenolic hydroxyl group, the molecule is neutral, and adsorption is typically favored. At a pH above the pKa, the molecule exists as the phenolate (B1203915) anion. This can lead to electrostatic repulsion with negatively charged surfaces, reducing adsorption efficiency. mdpi.com The adsorption kinetics for phenols often follow a pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption. researchgate.netresearchgate.net The equilibrium is commonly described by the Langmuir or Freundlich isotherm models, which provide information about the adsorption capacity and intensity. researchgate.netnih.gov

| Adsorption Parameter | Influencing Factor | Expected Behavior for this compound |

| Adsorbent Type | Surface Chemistry | Strong adsorption on non-polar surfaces (e.g., activated carbon) via π-π interactions. mdpi.com |

| Solution pH | Phenol Dissociation | Adsorption is expected to be higher in acidic to neutral conditions and lower in alkaline conditions. mdpi.commdpi.com |

| Kinetics | Adsorption Mechanism | Likely to follow pseudo-second-order kinetics, similar to other phenolic compounds. researchgate.net |

| Equilibrium | Adsorption Capacity | Can be modeled by Langmuir or Freundlich isotherms to quantify surface affinity. researchgate.netresearchgate.net |

Future Research Directions and Unexplored Avenues for 5 4 Methoxyphenyl 2 Methylphenol

Development of Novel Synthetic Routes to 5-(4-Methoxyphenyl)-2-methylphenol and its Analogs

The synthesis of unsymmetrical biphenyls is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions being the most prominent methods. researchgate.net Future research should focus on developing more efficient, sustainable, and versatile synthetic routes to this compound and a library of its analogs.

Key avenues for exploration include:

Optimization of Cross-Coupling Reactions: The Suzuki-Miyaura coupling is the most likely method for synthesizing the target compound, typically involving the reaction of an arylboronic acid with an aryl halide. acs.orggre.ac.uk Future work should aim to optimize this reaction by exploring various palladium catalysts, ligands, bases, and solvent systems to maximize yield and minimize reaction times. researchgate.net Investigating the coupling of different precursors, such as (4-methoxyphenyl)boronic acid with 5-bromo-2-methylphenol (B1354613) or 2-methyl-5-(trifluoromethanesulfonate)phenol with a 4-methoxyphenylboronic acid, could provide flexibility and access to diverse analogs. magritek.com

Green Chemistry Approaches: A significant future direction is the development of environmentally benign synthetic protocols. This includes exploring solvent-free reaction conditions, potentially using microwave irradiation or ball milling to accelerate the reaction and reduce energy consumption. cncb.ac.cnresearchgate.net The use of natural deep eutectic solvents (NADES) as both catalyst and solvent is another innovative, green approach that has been successfully applied to other phenolic compounds. acs.org

Alternative Catalytic Systems: While palladium is highly effective, research into alternative, more abundant, and less expensive metal catalysts such as nickel or copper for cross-coupling reactions is a critical goal. The Ullmann reaction, which uses copper, represents a classic method for biphenyl (B1667301) synthesis that could be modernized for this specific target. nih.gov Furthermore, gold-catalyzed dehydrogenative aromatization presents a novel strategy, starting from functionalized cyclohexanone (B45756) derivatives to build the aromatic core in one step. acs.org

Synthesis of Analogs: Creating a library of analogs is crucial for structure-activity relationship (SAR) studies. Novel routes should be adaptable to produce derivatives with varied substituents on either aromatic ring. This could involve using a range of substituted arylboronic acids or aryl halides to introduce groups that modulate electronic properties, steric bulk, and hydrogen-bonding capabilities. gre.ac.uk

| Synthetic Strategy | Key Precursors | Potential Advantages | Future Research Focus | References |

| Suzuki-Miyaura Coupling | Arylboronic acid + Aryl halide/triflate | High yields, functional group tolerance | Optimization of catalysts/ligands, microwave-assisted synthesis | acs.orggre.ac.ukresearchgate.net |

| Ullmann Reaction | Two aryl halides | Use of less expensive copper catalyst | Improving reaction conditions (e.g., lower temperatures) | nih.gov |

| Gold-Catalyzed Aromatization | Functionalized cyclohexanone + Amine | High atom economy, novel pathway | Substrate scope, selectivity control | acs.org |

| Solvent-Free Synthesis | Aryl halides/boronic acids | Reduced waste, green chemistry | Application of ball milling or microwave irradiation | cncb.ac.cnresearchgate.net |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring of this compound Transformations

Understanding reaction kinetics and identifying transient intermediates are essential for optimizing synthetic processes and elucidating mechanisms. The application of advanced, real-time spectroscopic techniques to the synthesis and subsequent transformations of this compound is a promising research avenue.

Future research should incorporate:

Benchtop NMR Spectroscopy: The advent of compact, cryogen-free benchtop NMR spectrometers offers a powerful tool for online reaction monitoring. magritek.com Setting up a stopped-flow system can provide quantitative data on the consumption of reactants and the formation of products and byproducts over time. rsc.org For analogs containing fluorine, ¹⁹F NMR would be a particularly sensitive and clean probe for monitoring reaction progress. rsc.org

Hyperpolarization Techniques: To overcome the inherent low sensitivity of NMR, especially for detecting low-concentration intermediates, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) could be employed. nih.gov SABRE has been used to monitor click reactions in real time and could be adapted to study the transformations of this compound derivatives, providing unprecedented mechanistic detail. nih.gov

Vibrational Spectroscopy (IR/Raman): In-situ Infrared (IR) spectroscopy is a robust and widely used method for tracking the concentration of functional groups in real time. wikipedia.org This would be particularly useful for monitoring the disappearance of a C-Br bond or the formation of the biphenyl system during synthesis.

Mass Spectrometry and HPLC: Coupling High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is essential for identifying products and potential degradation compounds formed during reactions or stability studies, as demonstrated in the analysis of similar phenolic structures. nih.gov

| Technique | Application | Potential Insights | References |

| Benchtop NMR | Real-time quantitative monitoring of synthesis | Reaction kinetics, byproduct formation, yield optimization | magritek.comrsc.org |

| SABRE-NMR | Detection of low-concentration species | Mechanistic details, identification of transient intermediates | nih.gov |

| In-situ IR Spectroscopy | Tracking functional group changes | Reaction progress and endpoint determination | wikipedia.org |

| HPLC-MS | Product identification and stability analysis | Identification of degradation products, purity assessment | nih.gov |

Deeper Elucidation of Mechanistic Pathways for this compound Reactivity

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing better chemical processes. For this compound, key areas for mechanistic investigation include its formation and its subsequent reactivity, particularly the role of its functional groups.

Future mechanistic studies should focus on:

Kinetics of Cross-Coupling: Detailed kinetic studies of the Suzuki-Miyaura reaction to form the target compound can reveal the rate-determining step and the influence of each component. nih.gov For example, kinetic analysis can determine whether the reaction rate is dependent on oxidative addition to the palladium catalyst or on the transmetalation step, providing insights for rational catalyst design. nih.govnih.gov

Reactivity of the Phenolic Group: The hydroxyl group is a key site of reactivity. libretexts.org Future studies should explore its acidity and its role in directing electrophilic aromatic substitution on the phenol (B47542) ring. Furthermore, its potential to be oxidized, for instance, to form reactive ortho-quinone methide intermediates under certain conditions, warrants investigation, as such pathways can lead to degradation or novel dimerization products. nih.gov

Computational Design of Functional Derivatives of this compound

In silico methods are indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. Applying these techniques to this compound can accelerate the discovery of new derivatives with tailored functionalities.

Promising computational avenues include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties for the parent compound and its virtual derivatives. alljournals.cnimist.ma This includes optimizing molecular geometries, calculating bond dissociation enthalpies (BDE) to predict antioxidant potential, and determining frontier molecular orbital energies (HOMO/LUMO) to understand reactivity. nih.govresearchgate.net Such calculations can screen for derivatives with enhanced radical scavenging abilities or specific electronic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): Once a library of analogs is synthesized and tested for a specific activity (e.g., antifungal, enzyme inhibition), QSAR models can be built. imist.ma These models correlate structural descriptors with biological activity, enabling the prediction of the potency of new, unsynthesized derivatives and focusing synthetic efforts on the most promising candidates.

Molecular Docking and Dynamics: For applications in medicinal chemistry, molecular docking can predict how derivatives of this compound bind to the active site of a target protein. scivisionpub.comresearchgate.net This has been used to design novel inhibitors for targets like the androgen receptor or SARS-CoV-2 proteins. researchgate.netnih.gov Subsequent molecular dynamics simulations can then assess the stability of the ligand-protein complex over time. nih.gov

De Novo Design with Artificial Intelligence: Advanced computational methods using deep learning and artificial intelligence can generate entirely new molecular structures based on a starting fragment like this compound. nih.gov These algorithms can explore vast chemical space to design novel derivatives optimized for binding to a specific biological target, representing a cutting-edge approach to drug discovery. nih.gov

| Computational Method | Objective | Predicted Properties | References |

| Density Functional Theory (DFT) | Predict intrinsic molecular properties | Bond dissociation enthalpy, HOMO/LUMO energies, reactivity indices | alljournals.cnnih.govresearchgate.net |

| QSAR | Correlate structure with biological activity | Predictive models for potency (e.g., IC₅₀ values) | imist.ma |

| Molecular Docking | Predict binding to biological targets | Binding affinity (kcal/mol), binding pose | scivisionpub.comresearchgate.net |

| De Novo AI Design | Generate novel, optimized structures | New chemical entities with high predicted activity | nih.gov |

Exploration of New Material Science Paradigms Utilizing this compound Scaffolds

The rigid structure and functionalizable nature of biphenyls make them excellent building blocks for advanced materials. wikipedia.orgnih.gov The this compound scaffold, with its specific substitution pattern and reactive hydroxyl group, offers unique opportunities for the creation of novel materials.

Future research in this area should explore:

High-Performance Polymers: The phenolic hydroxyl group can be readily converted into a polymerizable group, such as an acrylate. nih.gov Polymerizing this monomer, or copolymerizing it with other monomers, could lead to new polymers. The biphenyl moiety can induce specific properties, such as high thermal stability, liquid crystallinity, or pi-pi stacking interactions that create ordered domains within the polymer network. nih.gov

Liquid Crystals: Substituted biphenyls are famously used in liquid crystal displays (LCDs). wikipedia.org By modifying the this compound scaffold, for example, by adding long aliphatic chains, it may be possible to design new liquid crystalline materials with specific phase transition temperatures and optical properties. nih.gov

Functional Adsorbents: Polymers incorporating biphenyl groups can be designed to have a high affinity for capturing aromatic pollutants, such as polychlorinated biphenyls (PCBs), from the environment through pi-pi stacking interactions. nih.gov Materials based on the this compound scaffold could be developed as selective adsorbents for environmental remediation.

Antifouling or Antimicrobial Surfaces: Phenolic compounds and their derivatives often exhibit antimicrobial and antifungal properties. wikipedia.orgacs.org The scaffold could be grafted onto surfaces to create materials that resist biofilm formation or inhibit microbial growth, with applications in medical devices, marine coatings, and food packaging.

Integration of this compound into Interdisciplinary Research Frameworks

The true potential of a versatile chemical scaffold like this compound is realized when it is integrated into broader, interdisciplinary research programs that bridge chemistry, biology, and materials science.